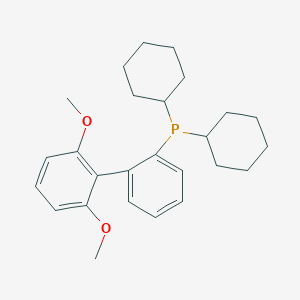2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ligand for Transition-Metal Catalysis:
- SPhos, formally known as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, is a phosphine ligand commonly used in transition-metal catalysis. Transition metals are elements in groups 3 through 12 of the periodic table and play a crucial role in many chemical reactions.
- As a ligand, SPhos binds to a central transition metal atom, forming a complex that can act as a catalyst in various chemical reactions. The specific properties of SPhos, such as its steric bulk and electronic properties, influence the activity and selectivity of the catalyst.
Applications in Organic Synthesis:
- SPhos finds application in a diverse range of organic synthesis reactions, including:
- Hydrocarbonylation: The conversion of alkenes into aldehydes or ketones using carbon monoxide and a hydrogen source.
- Cross-coupling reactions: The formation of carbon-carbon bonds between two different organic molecules.
- Hydrogenation: The addition of hydrogen to an unsaturated molecule, often used to convert alkenes or alkynes into alkanes.
- Asymmetric catalysis: The creation of a new chiral center in a molecule with high enantioselectivity, meaning the formation of one enantiomer (mirror image) in excess over the other.
Research Focus:
- Current research efforts involving SPhos are directed towards:
- Developing new and improved catalysts for existing reactions.
- Exploring its application in novel catalytic transformations.
- Understanding the mechanistic details of SPhos-based catalysis at a molecular level.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly referred to as SPhos, is a specialized phosphine ligand characterized by its air-stability and electron-rich nature. Its molecular formula is with a molecular weight of approximately 410.53 g/mol. This compound is particularly noted for enhancing the reactivity of palladium catalysts in cross-coupling reactions, making it a valuable tool in organic synthesis and pharmaceutical development .
SPhos functions as a ligand in palladium-catalyzed cross-coupling reactions. It binds to the palladium center, influencing its electronic and steric properties. The electron-donating methoxy groups enhance the nucleophilicity of the palladium complex, facilitating the oxidative addition step where the C-X bond of the aryl halide is cleaved []. Additionally, the steric bulk of the cyclohexyl groups can influence the regioselectivity of the reaction [].
- Substitution Reactions: In these reactions, SPhos can be replaced by other ligands.
- Oxidation and Reduction Reactions: The phosphorus atom in SPhos can undergo changes in oxidation state during these processes.
SPhos is particularly effective in Suzuki-Miyaura cross-coupling reactions, where it facilitates the coupling of aryl halides with boronic acids to form biaryl compounds .
While primarily utilized in synthetic chemistry, the biological implications of SPhos are noteworthy. It has been explored for its potential in the synthesis of compounds that may serve as inhibitors for various biological targets, including those related to metabolic diseases. The phosphine ligand enhances the reactivity of palladium, which can be critical in developing therapeutic agents .
The synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl typically involves several steps:
- Formation of Biphenyl Core: The biphenyl structure is synthesized through coupling reactions between two benzene rings.
- Introduction of Methoxy Groups: Methylation reactions introduce methoxy groups at the 2' and 6' positions.
- Attachment of Phosphine Group: The dicyclohexylphosphine moiety is attached via a phosphination reaction.
These steps are optimized for high yield and purity, especially for industrial applications .
SPhos finds extensive applications in:
- Palladium-Catalyzed Reactions: It is widely used as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Kumada-Corriu reactions.
- Synthesis of Pharmaceuticals: The compound plays a crucial role in synthesizing complex organic molecules, including those with potential therapeutic applications.
- Catalytic Processes: Its unique properties allow it to catalyze reactions involving challenging substrates, such as aryl chlorides .
Studies on SPhos have shown that it interacts effectively with transition metals, forming stable complexes that enhance catalytic activity. Its steric and electronic properties allow for efficient coordination with palladium, facilitating oxidative addition and reductive elimination steps in catalytic cycles. This interaction is vital for achieving high yields in cross-coupling reactions .
Several compounds share structural or functional similarities with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Triphenylphosphine | Contains three phenyl groups | Less sterically hindered; widely used but less reactive |
| 2-Diethylphosphino-2',6'-dimethoxybiphenyl | Similar biphenyl structure | Different alkyl substituents; less bulky than SPhos |
| 2-Diisopropylphosphino-2',6'-dimethoxybiphenyl | Contains isopropyl groups | Offers different steric effects compared to SPhos |
SPhos stands out due to its bulky dicyclohexyl groups that provide significant steric hindrance around the palladium center, which enhances its catalytic activity compared to other phosphine ligands .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (55.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (55.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








